6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the CAS Number: 58826-39-4. It has a molecular weight of 168.59 . The compound is white to yellow solid in physical form .
Synthesis Analysis
The synthesis of this compound and similar derivatives has been reported in several studies . The synthesis often involves starting from 1,3-diketones and a Diaza–Wittig reaction as a key step .Molecular Structure Analysis
The 3D structure of the compound has been confirmed by single crystal X-ray structural analysis . The InChI code for the compound is 1S/C6H5ClN4/c1-4-2-5-9-8-3-11(5)10-6(4)7/h2-3H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine are not detailed in the search results, pyridazine nuclei are essential elements of many natural and synthetic compounds with important biological activities .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 168.59 . The IUPAC name for the compound is 6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine .Scientific Research Applications
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Pharmacological Potentials
- Triazole compounds show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
- They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- Commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .
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Synthetic and Medicinal Facets
- Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
- They have diverse pharmacological activities, viz. anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
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Energetic Materials
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Antibacterial Activity
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Antifungal Activity
- Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . Among the antifungal drugs, conazoles constitute a major class based on azole moiety like itraconazole, voriconazole, ravuconazole, fluconazole and so on .
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Pharmaceutical Intermediates
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Antiviral Activity
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Anti-Inflammatory and Analgesic Activity
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Antioxidant Activity
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Enzyme Inhibitors
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Antitubercular Agents
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Anticancer Activity
properties
IUPAC Name |
6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5-9-8-3-11(5)10-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPOWKWRTDHADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=CN2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356119 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
58826-39-4 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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